

Application Notes and Protocols for In Vivo Administration of (S)-Zavondemstat

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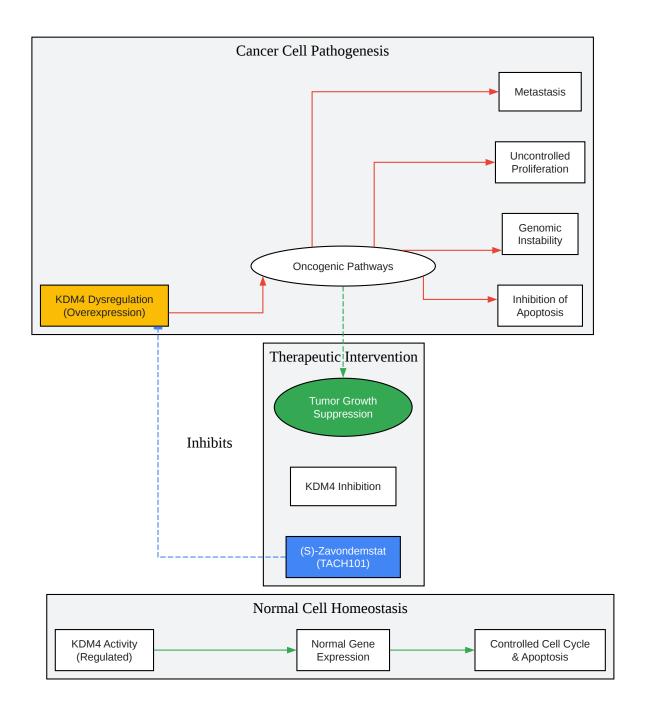
Compound of Interest		
Compound Name:	(S)-Zavondemstat	
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These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for the in vivo administration of **(S)-Zavondemstat** (also known as TACH101), a potent and selective pan-inhibitor of the KDM4 histone demethylase family. The following sections detail its mechanism of action, administration protocols for various animal models, and key quantitative data from preclinical studies.

Mechanism of Action

(S)-Zavondemstat is a first-in-class, orally available, small-molecule inhibitor that selectively targets the KDM4 family of histone demethylases (KDM4A-D)[1][2]. KDM4 enzymes are epigenetic regulators that remove methyl groups from histones, specifically H3K9me2/3 and H3K36me2/3. Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, where it drives oncogenic pathways by promoting genomic instability, uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and metastasis[1][3][4]. By inhibiting KDM4, **(S)-Zavondemstat** aims to reprogram the epigenetic landscape of cancer cells, thereby suppressing tumor growth and proliferation[5][6]. Preclinical studies have demonstrated its potent anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models[1][3][4].





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Caption: (S)-Zavondemstat Mechanism of Action.



In Vivo Administration Protocols

(S)-Zavondemstat has demonstrated good oral bioavailability in preclinical animal models, including mice, rats, and dogs[6][7][8]. The primary route of administration in efficacy studies is oral gavage.

Formulation for Oral Administration

A general formulation for preparing **(S)-Zavondemstat** for oral administration in mice is as follows. It is recommended to first test the solubility of the compound in a small volume before preparing a large batch.

- Solvents:
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween-80
 - Saline or Phosphate-Buffered Saline (PBS)
- · Recommended Formulation:
 - A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.
 - For nude mice or other sensitive strains, the concentration of DMSO should be kept below 2%.
- Preparation Protocol:
 - Weigh the required amount of (S)-Zavondemstat powder.
 - Dissolve the powder in the specified volume of DMSO. Sonication or gentle heating may aid dissolution.
 - Sequentially add PEG300, mixing thoroughly until the solution is clear.



- Add Tween-80 and mix until the solution is clear.
- Finally, add Saline or PBS to reach the final volume and mix thoroughly.

Dosing in Xenograft Models

The following tables summarize the dosing regimens and corresponding tumor growth inhibition (TGI) observed in various xenograft models.

Table 1: (S)-Zavondemstat Administration in Patient-Derived Xenograft (PDX) Models

Cancer Type	Xenograft Model	Animal Model	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Citation
Colorectal Cancer (CRC)	SU60	Mice	10	Once Daily (QD) x 7 days/week	48%	[1]
Mice	20	Once Daily (QD) x 7 days/week	71%	[1]		
Triple- Negative Breast Cancer (TNBC)	COH70	Mice	20	Once Daily (QD) x 7 days/week	100%	[1]
Gastric Cancer	GXA-3036	Mice	20	Once Daily (QD) x 7 days/week	70%	[1][5]

Table 2: (S)-Zavondemstat Administration in Cell-Line-Derived Xenograft (CDX) Models

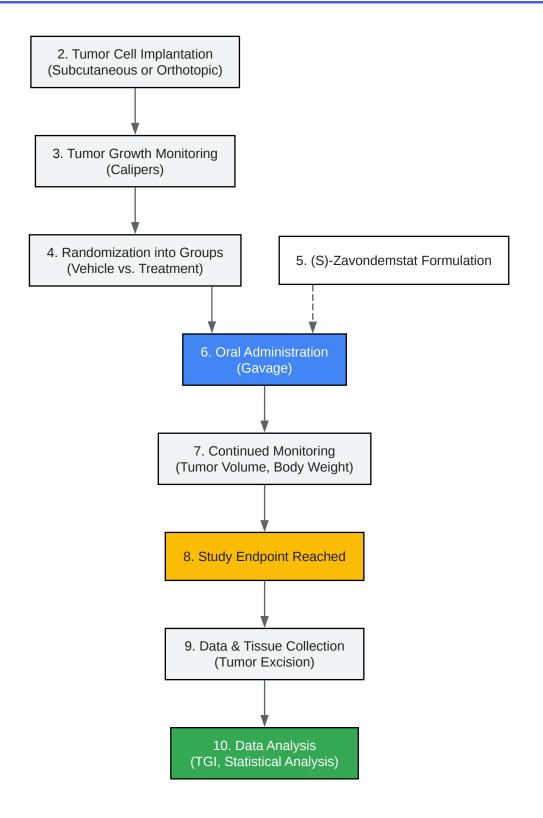


Cancer Type	Xenograft Model	Animal Model	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Citation
Esophagea I Squamous Cell Carcinoma (ESCC)	KYSE-150	Mice	20	Once Daily (QD) x 7 days/week	70%	[1][5]
Diffuse Large B- cell Lymphoma (DLBCL)	OCI-LY19	Mice	Not Specified	QD or BID, 3 days on/4 days off	55% - 100%	[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **(S)-Zavondemstat** in an in vivo xenograft model.





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Caption: In Vivo Xenograft Study Workflow.

Detailed Protocol for Xenograft Efficacy Study:



- Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma NSG) for patientderived or cell-line-derived xenografts.
- Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of the mice.
- Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2).
- Randomization: Once tumors reach the desired size, randomize animals into treatment and control (vehicle) groups.
- Drug Preparation: Prepare **(S)-Zavondemstat** and vehicle solutions as described in section 2.1.
- Administration: Administer (S)-Zavondemstat or vehicle via oral gavage according to the specified dosing schedule (e.g., once daily).
- Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
- Endpoint: Conclude the study when tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.
- Data and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.

Pharmacokinetic and Toxicology Summary

Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating that **(S)-Zavondemstat** has good oral bioavailability[6][7][8].

Table 3: Preclinical Pharmacokinetic and Safety Profile of (S)-Zavondemstat



Parameter	Observation	Species	Citation
Bioavailability	Good oral bioavailability	Mouse, Rat, Dog	[6][7][8]
Plasma Protein Binding	≥99%	Mouse, Rat, Dog, Human	[6]
Metabolism	Low clearance, moderate volume of distribution	Mouse, Rat, Dog	[8]
Little to no inhibitory effects on CYP enzymes	In vitro	[6][8]	
Toxicity	Well-tolerated in preclinical models	Rat, Dog	[8]

These data indicate a favorable pharmacokinetic and safety profile for **(S)-Zavondemstat** in preclinical animal models, supporting its advancement into clinical trials[2][9].

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